

Application Notes and Protocols for GSK143 Dihydrochloride In Vitro Assays

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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of **GSK143 dihydrochloride**, a potent and selective spleen tyrosine kinase (SYK) inhibitor.

Introduction

GSK143 is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme in the signal transduction of various immune cells.[1][2][3] SYK plays a crucial role in downstream signaling of immunoreceptors, such as B-cell receptors (BCRs), making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and certain hematological malignancies.[4] **GSK143 dihydrochloride**, the salt form of the compound, generally offers enhanced water solubility and stability.[3] These protocols outline biochemical and cell-based assays to characterize the inhibitory activity of GSK143.

Data Presentation

Biochemical Activity of GSK143

| Target | Parameter | Value | Notes |
|---------------------------|-----------|-------------|--|
| SYK | pIC50 | 7.5 | Potent inhibition of spleen tyrosine kinase.[1][5] |
| Phosphorylated Erk (pErk) | pIC50 | 7.1 | Inhibition of a downstream signaling molecule.[1][5] |
| ZAP-70 | pIC50 | 4.7 | Greater than 600-fold selectivity for SYK over ZAP-70.[1][3] |
| LCK | pIC50 | 5.3 | Off-target kinase activity.[1] |
| LYN | pIC50 | 5.4 | Off-target kinase activity.[1] |
| JAK1/2/3 | pIC50 | 5.8/5.8/5.7 | Off-target kinase activity.[1] |
| Aurora B | pIC50 | 4.8 | Off-target kinase activity.[1] |
| hERG | pIC50 | 4.7 | Human Ether-à-go-go-Related Gene potassium channel liability.[1] |

Cellular Activity of GSK143

| Cell Line | Assay | Parameter | Value | Notes |
|------------------------------------|----------------|-----------|--------|----------------------------------|
| Chronic Lymphocytic Leukemia (CLL) | Cell Viability | IC50 | 323 nM | After 3 days of treatment.[1][6] |

Signaling Pathway

The following diagram illustrates the central role of SYK in immunoreceptor signaling and its inhibition by GSK143. Upon ligand binding to an immunoreceptor, Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is then recruited to these phosphorylated ITAMs, leading to its activation and the initiation of downstream signaling cascades that regulate cellular responses.

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